Home > Products > Screening Compounds P8746 > 4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide -

4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Catalog Number: EVT-4593455
CAS Number:
Molecular Formula: C19H18F3N7O
Molecular Weight: 417.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: GPR39-C3 is a small-molecule agonist of GPR39, a G protein–coupled receptor. It has been described as a "GPR39-selective" agonist. []

Relevance: While not directly structurally similar to 4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, GPR39-C3 is relevant because it highlights the importance of exploring understudied G protein–coupled receptors as potential off-targets for kinase inhibitors. Both compounds were identified as agonists of GPR39, highlighting the need to investigate potential overlap in their activity. []

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: LY2784544 is a known kinase inhibitor that was also identified as a novel GPR39 agonist. []

Relevance: This compound shares structural features with 4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, including the presence of a pyrazole ring and a trifluoromethyl group. LY2784544 also exhibits activity at GPR39, suggesting that 4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide could potentially interact with this receptor. []

1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)-(GSK2636771)

Compound Description: GSK2636771 is another kinase inhibitor that was identified as a novel GPR39 agonist. []

Relevance: Similar to LY2784544, this compound also shares structural features with 4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, notably the trifluoromethyl group. The discovery of GSK2636771 as a GPR39 agonist further reinforces the possibility that 4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide might also interact with GPR39. []

(2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol (MK-5046)

Compound Description: MK-5046 is a nonpeptide agonist of the bombesin receptor subtype-3 (BRS-3). It has high affinity and selectivity for hBRS-3. []

Relevance: This compound shares the 1H-pyrazol-1-yl structural feature with 4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide and also incorporates a trifluoromethyl group. While targeting a different receptor, the shared structural features suggest potential similarities in their binding properties and interactions with similar molecular targets. []

6-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

Compound Description: AZD9819 is a human neutrophil elastase inhibitor that undergoes a unique lipid peroxide-mediated oxidative rearrangement in blood plasma samples. []

Relevance: This compound shares several key structural features with 4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, including the presence of a pyrazole ring connected to a phenyl ring and a trifluoromethyl group. The similar chemical motifs suggest that 4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide could potentially undergo similar metabolic transformations or exhibit related biological activities. []

2-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

Compound Description: This compound is the rearranged oxidation product of AZD9819, formed via a lipid peroxide-mediated epoxidation followed by a rearrangement. []

Relevance: Although not directly structurally related to 4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, this compound highlights the potential for similar metabolic transformations of compounds containing the 1H-pyrazol-1-yl and trifluoromethyl groups. Understanding such transformations is crucial for predicting the in vivo behavior and efficacy of 4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide. []

Properties

Product Name

4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

IUPAC Name

4-(6-pyrazol-1-ylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Molecular Formula

C19H18F3N7O

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C19H18F3N7O/c20-19(21,22)14-3-1-4-15(11-14)26-18(30)28-9-7-27(8-10-28)16-12-17(24-13-23-16)29-6-2-5-25-29/h1-6,11-13H,7-10H2,(H,26,30)

InChI Key

YDBVHZUEAIYZTQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.